molecular formula C11H15NO2 B3356527 (R)-4-Amino-3-p-tolylbutanoic acid CAS No. 67112-56-5

(R)-4-Amino-3-p-tolylbutanoic acid

Cat. No. B3356527
CAS RN: 67112-56-5
M. Wt: 193.24 g/mol
InChI Key: MSZRPURXKHMSFF-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-Amino-3-p-tolylbutanoic acid, also known as R-4-APB, is an organic compound that has a wide range of potential applications in scientific research. This compound is a chiral amino acid, and its unique molecular structure has enabled it to be used in a variety of biochemical and physiological experiments. This article will discuss the synthesis of R-4-APB, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its future directions.

Scientific Research Applications

Biological Significance and Synthetic Approaches

(R)-4-Amino-3-p-tolylbutanoic acid, as part of the α,β-diamino acid family, plays a significant role in various biological processes and molecular structures. These compounds are found in natural products and are often involved in the structure of biologically active compounds, including antibiotics and antifungal agents. They are also used as building blocks for synthesizing new molecules or as substitutes in peptidic entities to modify biological behavior (Viso et al., 2011).

Asymmetric Synthesis

The synthesis of R,β-diaminobutanoic acids, including (R)-4-Amino-3-p-tolylbutanoic acid, has attracted considerable attention due to their structural importance in peptide antibiotics and toxins. Various methods, including those based on chiral lithium amide addition and nucleophilic addition to differentially protected nitrones, have been developed for synthesizing these compounds (Han et al., 1998).

Chemical Transformations and Derivatives

In the field of organic chemistry, (R)-4-Amino-3-p-tolylbutanoic acid and related compounds have been utilized in various chemical transformations. For instance, the absolute configuration of related compounds has been established through chemical conversions, highlighting the compound's role in stereochemical studies (Honwad & Rao, 1965).

Medicinal Chemistry Applications

In medicinal chemistry, the (R)-α-aminophosphonate/phosphinate structural motif, which is closely related to the structural class of (R)-4-Amino-3-p-tolylbutanoic acid, has shown remarkable potential. These compounds are known to influence physiological and pathological processes, ranging from agrochemistry to medicine. They are frequently used as enzyme inhibitors, owing to their ability to mimic the natural counterparts, carboxylic acids (Mucha et al., 2011).

Enzymatic Synthesis

Enzymatic routes have been explored for synthesizing derivatives of (R)-4-Amino-3-p-tolylbutanoic acid, demonstrating the compound's significance in biocatalysis and drug synthesis. For example, the enzymatic preparation of (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for an antidiabetic drug, underscores the compound's relevance in pharmaceutical synthesis (Chen et al., 2011).

properties

IUPAC Name

(3R)-4-amino-3-(4-methylphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)10(7-12)6-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSZRPURXKHMSFF-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](CC(=O)O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-Amino-3-p-tolylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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